1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate
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Overview
Description
(Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a sulfanyl methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-methoxyphenyl isocyanate, which is then reacted with other reagents to form the desired compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand for studying receptor binding .
Medicine
In medicine, (Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases .
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dioxopyrrolidinyl group may contribute to the compound’s binding affinity and specificity. The sulfanyl methanimidamide moiety may play a role in the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: This compound shares the methoxyphenyl group but has a different core structure, leading to distinct chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
(Z)-N,N’-DIETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
InChI |
InChI=1S/C16H21N3O3S/c1-4-17-16(18-5-2)23-13-10-14(20)19(15(13)21)11-8-6-7-9-12(11)22-3/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |
InChI Key |
XTCXIJHFRYPPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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